N-Phenyl-1H-indazole-3-carboxamide
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Overview
Description
N-Phenyl-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of an indazole ring fused with a phenyl group and a carboxamide functional group at the third position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1H-indazole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of indazole with phenyl isocyanate under basic conditions. Another method includes the use of chlorocarbonyl compounds, where indazole reacts with chlorocarbonyl phenyl isocyanate in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce indazole amines .
Scientific Research Applications
N-Phenyl-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
N-Phenyl-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
- N-Phenyl-1H-indazole-3-carboxylate
- This compound derivatives with different substituents
- Indazole-3-carboxamides with various functional groups
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
N-Phenyl-1H-indazole-3-carboxamide is part of a broader class of indazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antiparasitic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
1.1 Overview of Antiproliferative Effects
Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the activity of several synthesized indazole derivatives against 60 human cancer cell lines, revealing that some compounds could inhibit cell growth at concentrations lower than 1 µM. Specifically, compounds with substitutions at the phenyl ring showed enhanced activity, indicating the importance of structural modifications for potency .
The mechanism by which these compounds exert their anticancer effects often involves cell cycle arrest and apoptosis induction. For example, certain derivatives have been shown to induce apoptosis in K562 leukemia cells by modulating the expression of Bcl-2 family proteins and activating the p53/MDM2 pathway. This results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to cell death .
2.1 Inhibition of Dengue Virus Replication
Recent studies have identified N-phenyl-1H-indazole derivatives as potential inhibitors of dengue virus (DENV) replication. In particular, N-phenylpyridine-3-carboxamide (NPP3C) was found to significantly inhibit DENV RNA replication with an EC50 value of approximately 7.1 µM. The compound demonstrated a high selectivity index, indicating minimal cytotoxicity at effective concentrations .
2.2 Structure-Activity Relationship (SAR)
The antiviral activity is closely linked to specific structural features within the compounds. For instance, modifications to the pyridine or carboxamide groups can drastically alter efficacy, underscoring the importance of SAR studies in optimizing these compounds for therapeutic use .
3. Antiparasitic Activity
Indazole derivatives have also shown promise against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. In vitro assays indicated that certain compounds were more potent than standard treatments, with IC50 values below 0.050 µM for some derivatives . The presence of specific substituents on the indazole scaffold was crucial for enhancing activity against these pathogens.
4. Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | K562 (Leukemia) | 5.15 µM | Induction of apoptosis via Bcl-2 modulation |
Antiviral | Dengue Virus | 7.1 µM | Inhibition of RNA replication |
Antiparasitic | E. histolytica | <0.050 µM | Direct cytotoxic effects on protozoan cells |
Antifungal | Aspergillus niger | Moderate | Inhibition of fungal growth |
5. Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized fourteen new indazole derivatives and assessed their biological activity against various fungi and protozoa, confirming moderate antifungal properties alongside potent antiparasitic effects .
- Antitumor Mechanisms : Another research highlighted a specific compound's ability to affect apoptosis pathways in cancer cells, showcasing its potential as a low-toxicity anticancer agent .
Properties
CAS No. |
23706-99-2 |
---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-phenyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h1-9H,(H,15,18)(H,16,17) |
InChI Key |
XQJXNILPLUCHQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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